molecular formula C36H51N9O7 B13438966 Z-Nle-KR-amc

Z-Nle-KR-amc

Cat. No.: B13438966
M. Wt: 721.8 g/mol
InChI Key: ZDOZYKPKLYKZDY-AWCRTANDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Nle-KR-amc involves the stepwise assembly of the peptide chain, followed by the attachment of the fluorogenic group. The process typically begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS), where each amino acid is sequentially added to the growing chain. After the peptide chain is complete, the protecting groups are removed, and the fluorogenic group, 7-amino-4-methylcoumarin (AMC), is attached to the C-terminal end of the peptide .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

Z-Nle-KR-amc primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for cathepsin B, which cleaves the peptide bond between the lysine and arginine residues, releasing the fluorogenic AMC group .

Common Reagents and Conditions

The enzymatic cleavage of this compound is typically carried out in buffered solutions at physiological pH. Common reagents include buffers such as Tris-HCl, which maintain the pH at around 7.4. The reaction is often performed at 37°C to mimic physiological conditions .

Major Products Formed

The primary product of the enzymatic cleavage of this compound is the free AMC group, which emits fluorescence upon release. This fluorescence can be measured using a fluorometer, providing a quantitative readout of enzyme activity .

Scientific Research Applications

Z-Nle-KR-amc has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine. Some of its key applications include:

Mechanism of Action

The mechanism of action of Z-Nle-KR-amc involves its recognition and cleavage by cathepsin B. Cathepsin B is a cysteine protease that cleaves peptide bonds at specific sites. When this compound is introduced into a system containing active cathepsin B, the enzyme cleaves the peptide bond between the lysine and arginine residues, releasing the AMC group. The free AMC group then emits fluorescence, which can be detected and measured .

Properties

Molecular Formula

C36H51N9O7

Molecular Weight

721.8 g/mol

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C36H51N9O7/c1-23-20-31(46)52-30-21-25(15-16-26(23)30)42-32(47)28(14-9-19-41-35(39)40)44-33(48)27(12-5-7-17-37)43-34(49)29(13-6-8-18-38)45-36(50)51-22-24-10-3-2-4-11-24/h2-4,10-11,15-16,20-21,27-29H,5-9,12-14,17-19,22,37-38H2,1H3,(H,42,47)(H,43,49)(H,44,48)(H,45,50)(H4,39,40,41)/t27-,28-,29-/m0/s1

InChI Key

ZDOZYKPKLYKZDY-AWCRTANDSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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